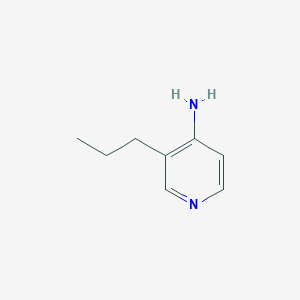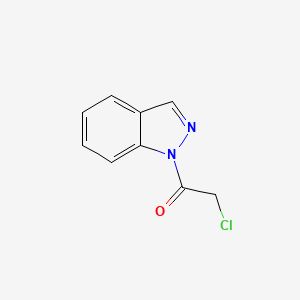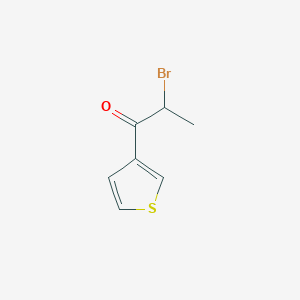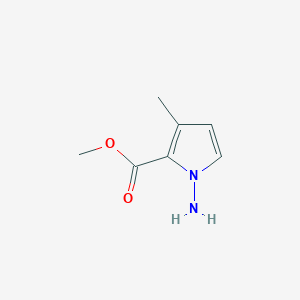
1-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbonyl chloride
Vue d'ensemble
Description
1-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbonyl chloride is a chemical compound belonging to the class of indole derivatives Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1-methyl-2,3-dihydro-1H-indole as the starting material.
Oxidation Reaction: The indole derivative undergoes oxidation to introduce the carbonyl group at the 3-position. This can be achieved using oxidizing agents such as chromyl chloride (CrO2Cl2) or manganese dioxide (MnO2).
Chlorination: The resulting carbonyl compound is then chlorinated to introduce the chloride group at the carbonyl carbon. This step can be performed using reagents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions to form more complex derivatives.
Reduction: Reduction reactions can be employed to convert the carbonyl group to an alcohol or other functional groups.
Substitution: Substitution reactions at the indole ring can introduce various substituents, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Chromyl chloride (CrO2Cl2), manganese dioxide (MnO2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution pattern
Major Products Formed:
Oxidation products: Indole-3-carboxylic acids, esters, and amides
Reduction products: Indole-3-alcohols and other reduced derivatives
Substitution products: Various substituted indoles with different functional groups
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activity, and this compound may be used in the study of enzyme inhibition, receptor binding, and other biological processes.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbonyl chloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid
Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate
Ethyl 6-bromo-2-[(4-bromophenoxy)methyl]-5-hydroxy-1-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate
Uniqueness: 1-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbonyl chloride is unique due to its specific substitution pattern and the presence of both the carbonyl and chloride groups. This combination of functional groups allows for a wide range of chemical reactions and applications, distinguishing it from other indole derivatives.
Propriétés
IUPAC Name |
1-methyl-2-oxo-3H-indole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-12-7-5-3-2-4-6(7)8(9(11)13)10(12)14/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZSWOYPBBPUMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80664987 | |
| Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80664987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67342-11-4 | |
| Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80664987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




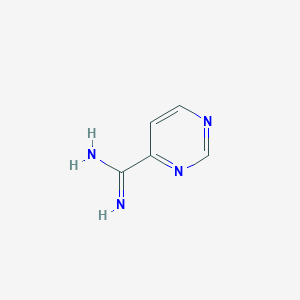
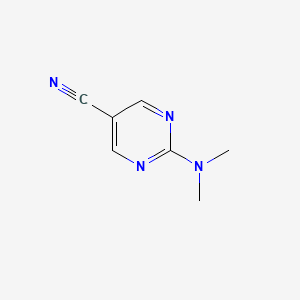
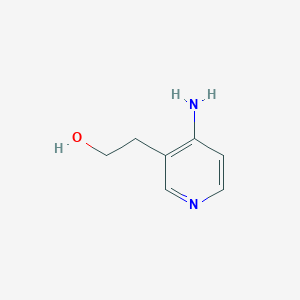
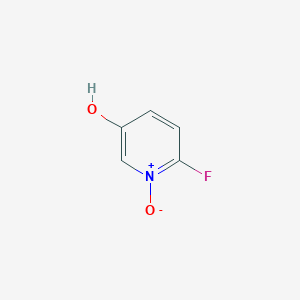
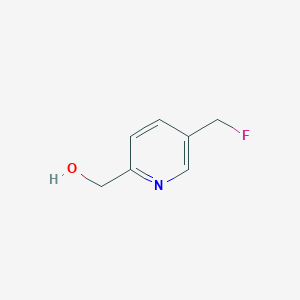
![1,3-Dioxolo[4,5-B]pyridin-7-amine](/img/structure/B1500430.png)

